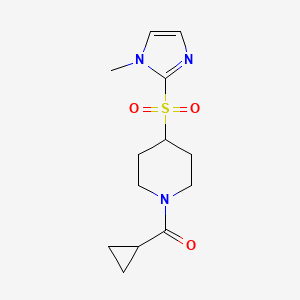

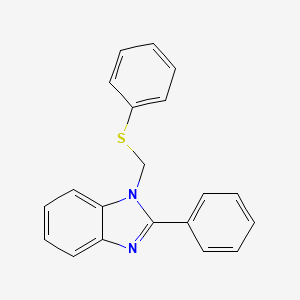

![molecular formula C13H12ClN3O2 B2721648 2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide CAS No. 1111472-40-2](/img/structure/B2721648.png)

2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

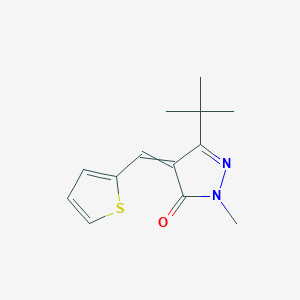

“2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide” is a chemical compound with the molecular formula C13H12ClN3O2. It is a pharmaceutical raw material and also used in medicine .

Synthesis Analysis

The synthesis of pyridines and related compounds can be achieved through various methods such as the Bohlmann-Rahtz Pyridine Synthesis and the Hantzsch Dihydropyridine (Pyridine) Synthesis . Addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis

The molecular structure of “2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide” is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom .Chemical Reactions Analysis

Pyridine compounds can undergo various chemical reactions. For instance, they can participate in Suzuki-Miyaura cross-coupling reactions . They can also undergo oxidation mediated by sulphate radicals .Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

One study focused on the enantioselective synthesis of 2,3-disubstituted piperidines using derivatives related to "2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide". This research demonstrates the compound's utility in synthesizing complex molecular structures, which could have implications in developing pharmaceuticals and other biologically active compounds (Calvez, Chiaroni, & Langlois, 1998).

Chemical Synthesis Optimization

Another study improved the synthesis of a closely related compound, "2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide", by investigating optimal reaction conditions. This research highlights the importance of understanding and optimizing chemical reactions for the efficient production of such compounds, which can be critical in industrial and research settings (Song, 2007).

Radioligand Development for Imaging

Research involving the synthesis of MK-1064, a compound structurally related to "2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide", was conducted for the development of a PET radioligand for imaging orexin-2 receptors. This application underscores the compound's relevance in developing diagnostic tools and enhancing our understanding of neurological receptors (Gao, Wang, & Zheng, 2016).

Structural Characterization

A study on the synthesis and structural characterization of monoamide isomers, including compounds related to "2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide", provided insights into the effects of different substituents on the pyridine ring. This research is vital for understanding the chemical and physical properties of such compounds, which can influence their potential applications in various fields (Kadir, Mansor, & Osman, 2017).

Microbiological Activity

The synthesis and evaluation of 2-mercapto-4-methoxypyridine-3-carbonitrile derivatives, related to the compound , for their microbiological activity, represent an exploration into the potential antimicrobial applications of these compounds. This line of research could lead to the development of new antimicrobial agents (Miszke et al., 2008).

Safety And Hazards

While specific safety and hazard information for “2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide” is not available, related compounds like 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2/c1-19-13-9(4-2-7-16-13)8-17-12(18)10-5-3-6-15-11(10)14/h2-7H,8H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXZZEKPDDBBFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)CNC(=O)C2=C(N=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

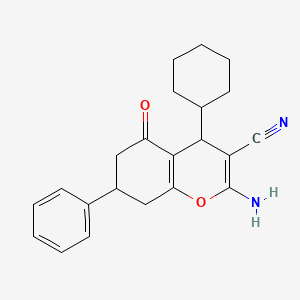

![[(2-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2721566.png)

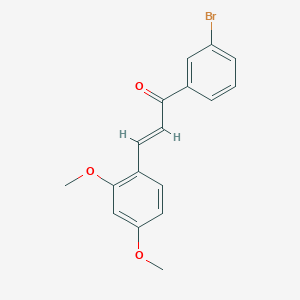

![(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2721569.png)

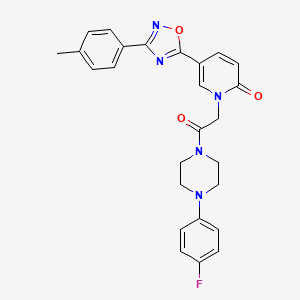

![N-[2-[(4-methylphenyl)acetyl]-3-(piperidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]propanamide](/img/structure/B2721575.png)

![3-Chloro-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyridine](/img/structure/B2721576.png)

![(4-chlorophenyl)[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]methanone](/img/structure/B2721585.png)